Galactonic acid

Description

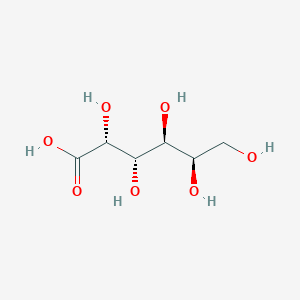

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MGCNEYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045955, DTXSID701316380 | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13382-27-9, 576-36-3 | |

| Record name | Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 136 °C | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Galactonic Acid Metabolic Networks: Biosynthetic and Catabolic Pathways

D-Galactonic Acid Biosynthesis Pathways

The formation of D-Galactonic acid can be achieved through several biological routes, primarily involving the enzymatic modification of other sugar molecules. These pathways are of significant interest for their potential in biotechnological applications, leveraging natural metabolic processes for the production of this valuable chemical.

Enzymatic Biotransformation from D-Galactose

The most direct biosynthetic route to D-Galactonic acid begins with the oxidation of D-galactose. This process is a key step in the galactose metabolism of various organisms and involves a cascade of enzymatic activities.

The initial and rate-limiting step in the conversion of D-galactose to D-Galactonic acid is catalyzed by the enzyme D-galactose 1-dehydrogenase (EC 1.1.1.48). This enzyme belongs to the family of oxidoreductases and specifically acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. nih.gov The catalytic reaction involves the oxidation of D-galactose at the C1 position, leading to the formation of D-galactono-1,4-lactone. nih.govcreative-enzymes.com

D-galactose + NAD+ ⇌ D-galactono-1,4-lactone + NADH + H+ nih.gov

This enzymatic oxidation is a critical control point in the pathway and is subject to regulation by various factors within the cell.

As indicated by the action of galactose dehydrogenase, D-galactono-1,4-lactone is a key intermediate in the biosynthesis of D-Galactonic acid. nih.govresearchgate.net This lactone is a cyclic ester of D-Galactonic acid. The formation of the lactone is a direct consequence of the oxidation of the aldehyde group of D-galactose.

The D-galactono-1,4-lactone is then hydrolyzed to D-Galactonic acid. This hydrolysis can occur spontaneously in aqueous solutions. However, in biological systems, this process is often catalyzed by an enzyme called aldonolactonase (EC 3.1.1.8), which ensures the efficient conversion of the lactone to the final acid form. The hydrolysis reaction involves the opening of the lactone ring through the addition of a water molecule, resulting in the formation of the linear D-Galactonic acid.

Several microbial systems have been explored for their potential to produce D-Galactonic acid from D-galactose. These systems leverage the native or engineered metabolic pathways of microorganisms to achieve efficient bioconversion. The use of whole-cell biocatalysts is an attractive approach due to the presence of the necessary enzymes and cofactors within the cellular environment.

One promising microorganism for this purpose is Pseudomonas putida. Strains of P. putida have demonstrated a high capacity for oxidizing galactose. In a study utilizing an engineered strain of Pseudomonas putida KT2440, D-galactose derived from the hydrolysis of lactose (B1674315) in cheese whey was successfully converted to D-Galactonic acid. bohrium.com This bioprocess achieved a D-Galactonic acid concentration of 25.45 g/L with a productivity of 1.06 g/L/h. bohrium.com

The following table summarizes the key enzymes involved in this biosynthetic pathway:

| Enzyme | EC Number | Reaction |

| Galactose Dehydrogenase | 1.1.1.48 | Converts D-galactose to D-galactonolactone. |

| Aldonolactonase | 3.1.1.8 | Catalyzes the hydrolysis of D-galactonolactone to D-Galactonic acid. |

Conversion from D-Galacturonic Acid

Another significant metabolic route involves the conversion of D-galacturonic acid, a major component of pectin (B1162225). This pathway is particularly relevant in fungi and some other eukaryotes and leads to the formation of L-galactonate.

In many fungi, the catabolism of D-galacturonic acid is initiated by the enzyme D-galacturonic acid reductase (D-GalAR). vtt.fi This enzyme catalyzes the reduction of D-galacturonic acid to L-galactonate in a reaction that is strictly dependent on the cofactor NADPH. vtt.fiqmul.ac.uk

The reaction catalyzed by D-GalAR is a key step in the fungal pathway for D-galacturonic acid utilization. mdpi.com This pathway is distinct from the bacterial routes of D-galacturonic acid metabolism. vtt.fi The enzyme has been identified and characterized in filamentous fungi such as Hypocrea jecorina (Trichoderma reesei) and Aspergillus niger. vtt.finih.govresearchgate.net

Engineered strains of these fungi, with downstream pathways blocked, have been shown to accumulate and secrete L-galactonate when grown on D-galacturonic acid. Studies have reported yields of L-galactonate from D-galacturonic acid in the range of 0.6 to 0.9 grams of L-galactonate per gram of substrate consumed. nih.gov

The following table presents data on the microbial production of L-galactonate from D-galacturonic acid:

| Microorganism | Gene Deleted | Substrate | Product | Yield (g/g) | Titer (g/L) | Production Rate (g/L/h) |

| Trichoderma reesei Δlgd1 | l-galactonate dehydratase | D-galacturonic acid | L-galactonate | 0.60 - 0.85 | Up to 7.2 | 0.07 - 0.12 |

| Aspergillus niger ΔgaaB | l-galactonate dehydratase | D-galacturonic acid | L-galactonate | ~0.9 | 5.4 | 0.04 |

Data compiled from studies on engineered filamentous fungi. nih.gov

Cofactor Specificity and Affinity (NADPH vs. NADH) in D-GalAR Activity

D-galacturonate reductases (D-GalAR) catalyze the initial reduction of D-galacturonate to L-galactonate, a crucial step in the fungal catabolic pathway. These enzymes exhibit a distinct preference for NADPH over NADH as a cofactor. researchgate.netnih.gov While some D-galacturonate reductases, such as those from Aspergillus niger and the algae Euglena gracilis, can utilize NADH, their catalytic activity is significantly higher with NADPH. researchgate.netnih.govnih.gov This preference aligns with the general metabolic principle where anabolic (biosynthetic) reactions typically utilize NADPH, whereas catabolic (degradative) reactions often rely on NADH. frontiersin.orgfrontiersin.org However, the fungal D-galacturonate pathway, despite being catabolic, initiates with a reductase that preferentially uses NADPH. nih.gov

The strong preference for NADPH can present challenges for metabolic engineering efforts aimed at optimizing microbial fermentation processes, as NADH is often more abundant and less expensive. nih.govfrontiersin.org Consequently, research has focused on identifying or engineering D-galacturonate reductases with improved affinity for NADH. A notable discovery is the identification of a gene, gaa1, in E. gracilis that encodes a D-galacturonate reductase exhibiting similar activities with both NADH and NADPH, making it a valuable candidate for bioengineering applications. nih.govnih.gov

The structural basis for cofactor specificity often lies within the enzyme's binding pocket. Enzymes that favor NADP typically have larger pockets with positively charged or hydrogen-bond-donating residues that interact with the additional phosphate (B84403) group of the NADPH molecule. researchgate.net Modifying these residues through protein engineering is a common strategy to alter cofactor preference. d-nb.info

Table 1: Cofactor Specificity of Various D-Galacturonate Reductases

| Enzyme Source Organism | Preferred Cofactor | Activity with Non-preferred Cofactor | Reference |

|---|---|---|---|

| Aspergillus niger | NADPH | Significantly lower with NADH | researchgate.netnih.gov |

| Hypocrea jecorina (Trichoderma reesei) | NADPH | - | nih.gov |

| Fragaria x ananassa (Strawberry) | NADPH | Specific to NADPH | nih.gov |

| Euglena gracilis (Standard) | NADPH | Shows some activity with NADH | nih.gov |

| Euglena gracilis (Gaa1) | NADPH & NADH | Similar activity with both | nih.govnih.gov |

Mechanistic Insights into Reductive Pathways in Fungi

The catabolism of D-galacturonic acid in fungi proceeds through a well-defined reductive pathway, first elucidated in filamentous fungi such as Aspergillus niger and Hypocrea jecorina (anamorph Trichoderma reesei). mdpi.comnih.govnih.gov This pathway involves a series of enzymatic reactions that convert D-galacturonic acid into central metabolic intermediates. researchgate.net

The key steps in the fungal reductive pathway are:

Reduction: The pathway is initiated by an NADPH-dependent D-galacturonate reductase (D-GalAR), which reduces D-galacturonic acid to L-galactonate. nih.govnih.govresearchgate.net

Dehydration: L-galactonate is then dehydrated by the enzyme L-galactonate dehydratase to form 2-keto-3-deoxy-L-galactonate (also known as L-threo-3-deoxy-hexulosonate). frontiersin.orgnih.govvtt.fi

Aldol (B89426) Cleavage: A specific aldolase (B8822740), 2-keto-3-deoxy-L-galactonate aldolase, cleaves 2-keto-3-deoxy-L-galactonate into two products: pyruvate (B1213749) and L-glyceraldehyde. nih.govfrontiersin.orgnih.gov

Final Reduction: The L-glyceraldehyde is further reduced to glycerol (B35011) by an L-glyceraldehyde reductase, a reaction that also typically utilizes NADPH as the cofactor. nih.govmdpi.comresearchgate.net

This reductive mechanism is a conserved strategy among ascomycetes and basidiomycetes for utilizing D-galacturonic acid, the primary component of pectin. mdpi.com The end products, pyruvate and glycerol, are readily assimilated into the cell's central carbon metabolism for energy production and biosynthesis. researchgate.netmdpi.com The pathway is notable for its two reductive steps that consume NADPH, which contrasts with many other catabolic pathways that generate reducing equivalents. nih.gov

D-Galactonic Acid Catabolic Pathways

Fungal D-Galacturonic Acid Catabolism via L-Galactonate

L-galactonate dehydratase is the second key enzyme in the fungal D-galacturonic acid catabolic pathway, responsible for the conversion of L-galactonate into 2-keto-3-deoxy-L-galactonate. nih.govvtt.fiaalto.fi The activity of this enzyme is inducible; it is present in fungal cells grown on D-galacturonic acid but is absent when other carbon sources are utilized. nih.govvtt.fi The enzyme from Hypocrea jecorina has been characterized and shown to be specific for substrates with a particular stereochemistry at the C2 and C3 positions, acting on L-galactonate but not D-galactonate or D-gluconate. nih.govvtt.fi

Genetic deletion studies have been instrumental in confirming the essential role of L-galactonate dehydratase in this pathway. Deletion of the corresponding gene (lgd1 in Trichoderma reesei or gaaB in Aspergillus niger) completely abolishes the fungus's ability to grow on D-galacturonic acid as a sole carbon source. nih.govvtt.finih.gov A direct consequence of this genetic knockout is the accumulation and secretion of L-galactonic acid into the culture medium. nih.gov This finding has been exploited for metabolic engineering purposes, creating fungal strains that can efficiently convert D-galacturonic acid, derived from pectin-rich biomass, into L-galactonic acid. nih.gov These engineered strains, such as T. reesei Δlgd1 and A. niger ΔgaaB, can achieve high product yields, demonstrating the critical role of L-galactonate dehydratase as a metabolic gatekeeper in this pathway. nih.gov

Following the dehydration of L-galactonate, the resulting 2-keto-3-deoxy-L-galactonate is cleaved by the enzyme 2-keto-3-deoxy-L-galactonate aldolase (encoded by the gaaC gene in A. niger). nih.govresearchgate.net This reaction splits the six-carbon intermediate into the three-carbon molecules pyruvate and L-glyceraldehyde. researchgate.netfrontiersin.orgnih.gov

The function of this aldolase is crucial for the continuation of the catabolic cascade. Genetic studies involving the deletion of the gaaC gene in A. niger lead to a severe impairment of growth on D-galacturonic acid. researchgate.net These mutants accumulate 2-keto-3-deoxy-L-galactonate, the substrate for the aldolase. researchgate.net Interestingly, the accumulation of this intermediate has been shown to cause a hyper-induction of the genes involved in the D-galacturonic acid utilization pathway, suggesting that 2-keto-3-deoxy-L-galactonate itself acts as an inducer molecule for the pathway's regulatory system. researchgate.net Similar to the L-galactonate dehydratase mutants, strains with a deleted aldolase gene have been engineered to produce 2-keto-3-deoxy-L-galactonic acid from D-galacturonic acid. nih.gov

The aldolase reaction directly yields pyruvate, a central metabolite that can immediately enter various metabolic pathways, including the citric acid cycle for energy generation or gluconeogenesis for glucose synthesis. nih.govnih.govresearchgate.net

The second product of the aldolase reaction, L-glyceraldehyde, undergoes a final reductive step. researchgate.netmdpi.com It is converted to glycerol by the action of an L-glyceraldehyde reductase (encoded by gaaD in A. niger). researchgate.netresearchgate.net This enzyme catalyzes the final step of the pathway, producing glycerol, which the cell can then utilize as a carbon and energy source. researchgate.netmdpi.com The complete catabolism of D-galacturonic acid through this fungal pathway ultimately yields two versatile molecules, pyruvate and glycerol, which are fully integrated into the cell's primary metabolism. mdpi.comnih.gov

Bacterial D-Galactonic Acid Degradation Systems

Bacteria have evolved several metabolic strategies to catabolize D-galactonic acid, primarily leveraging variations of the Entner-Doudoroff (ED) pathway. These systems break down the six-carbon sugar acid into central metabolic intermediates like pyruvate and glyceraldehyde-3-phosphate.

DeLey-Doudoroff Pathway Utilization

The DeLey-Doudoroff pathway represents a key oxidative route for D-galactose metabolism in several bacteria, including Escherichia coli and Azotobacter vinelandii, which proceeds through D-galactonic acid. nih.govresearchgate.net The pathway begins with the oxidation of D-galactose to D-galactonate. nih.gov For the purpose of this article, the pathway is considered from the entry of D-galactonate.

The initial step in the catabolism of D-galactonate itself is its dehydration by the enzyme D-galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG). researchgate.net This intermediate is then phosphorylated by KDG kinase, consuming an ATP molecule, to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG). nih.gov The final step involves the cleavage of KDPG by KDPG aldolase into two key central metabolic intermediates: pyruvate and D-glyceraldehyde-3-phosphate. researchgate.netnih.gov This sequence of reactions is a phosphorylative pathway. nih.gov

Non-Phosphorylative Entner-Doudoroff Pathway Involvement

A variation of the Entner-Doudoroff pathway that operates without phosphorylation of the keto-acid intermediate is known as the non-phosphorylative Entner-Doudoroff (npED) pathway. This pathway is well-documented in thermophilic archaea, such as Sulfolobus solfataricus. In this route, D-galactonate is first dehydrated to 2-keto-3-deoxy-D-galactonate (KDG), a step identical to the DeLey-Doudoroff pathway. researchgate.net

However, the subsequent step diverges significantly. Instead of being phosphorylated, KDG is directly cleaved by a KDG-specific aldolase into pyruvate and D-glyceraldehyde. researchgate.net The resulting D-glyceraldehyde is not yet a glycolytic intermediate and must be further metabolized. It is typically oxidized to D-glyceric acid, which is then phosphorylated to 2-phospho-D-glyceric acid, an intermediate of glycolysis. researchgate.net While prominent in archaea, this complete non-phosphorylative route for D-galactonate is not a primary pathway in most studied bacteria, which favor phosphorylative mechanisms.

Phosphorylative Mechanisms in D-Galactonate Catabolism

The phosphorylative mechanism is the hallmark of D-galactonate catabolism in most bacteria and is synonymous with the DeLey-Doudoroff pathway. This strategy ensures that the products of the pathway, pyruvate and glyceraldehyde-3-phosphate, can be directly integrated into central carbon metabolism.

In enteric bacteria like E. coli and in saprophytic mycobacteria, this is the established route. nih.govnih.gov The process is initiated by a specific transporter, DgoT in the case of E. coli, which brings D-galactonate into the cytoplasm. nih.gov The key steps, as detailed previously, are:

Dehydration: D-galactonate is converted to 2-keto-3-deoxy-D-galactonate (KDG) by D-galactonate dehydratase (DgoD in E. coli). nih.gov

Phosphorylation: KDG is phosphorylated to 2-keto-3-deoxy-D-galactonate-6-phosphate (KDPG) by 2-keto-3-deoxy-D-galactonokinase (DgoK in E. coli), a reaction that requires ATP. nih.govnih.gov

Aldol Cleavage: KDPG is cleaved by 2-keto-3-deoxy-6-phospho-D-galactonate aldolase (DgoA in E. coli) to produce pyruvate and D-glyceraldehyde-3-phosphate. nih.govnih.gov

This phosphorylative sequence is a highly efficient way to channel D-galactonate into the glycolytic pathway.

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| D-Galactonate Dehydratase | Dehydration | D-Galactonic acid | 2-Keto-3-deoxy-D-galactonate |

| 2-Keto-3-deoxy-D-galactonokinase | Phosphorylation | 2-Keto-3-deoxy-D-galactonate | 2-Keto-3-deoxy-D-galactonate-6-phosphate |

| 2-Keto-3-deoxy-6-phospho-D-galactonate aldolase | Aldol Cleavage | 2-Keto-3-deoxy-D-galactonate-6-phosphate | Pyruvic acid + D-Glyceraldehyde 3-phosphate |

Ashwell Pathway and Keto-Aldonic Acid Interconversions

The Ashwell pathway is a metabolic route primarily associated with the catabolism of hexuronic acids (like D-glucuronic acid and D-galacturonic acid) and aldaric acids (like D-glucaric acid and galactaric acid), rather than aldonic acids such as D-galactonic acid. nih.govnih.gov In bacteria like E. coli, D-galacturonic acid is catabolized via an isomerase pathway that eventually yields 2-keto-3-deoxy-6-phospho-D-gluconate, which is then cleaved into pyruvate and glyceraldehyde-3-phosphate.

While the Ashwell pathway involves various keto-aldonic acid intermediates, it is not the primary route for D-galactonic acid degradation. The catabolism of D-galactonic acid proceeds distinctly through the DeLey-Doudoroff pathway. The interconversion of different sugar acids, for instance, the conversion of D-galacturonic acid to L-galactonic acid in fungi, represents a different set of metabolic logic. mdpi.com However, in bacteria, the pathways for uronic acids (leading to the Ashwell pathway) and aldonic acids like D-galactonate are generally distinct.

Intermediates in D-Galactonic Acid Catabolism

The central intermediate in the bacterial breakdown of D-galactonic acid is 2-keto-3-deoxy-D-galactonate. Its subsequent metabolic fate defines the specific catabolic route.

Formation and Fate of 2-Keto-3-Deoxy-D-Galactonate

Formation: 2-Keto-3-deoxy-D-galactonate (KDG) is formed from D-galactonic acid through a dehydration reaction catalyzed by the enzyme D-galactonate dehydratase. researchgate.netnih.gov This enzymatic step is a common entry point for both the phosphorylative and non-phosphorylative degradation pathways.

Fate: The metabolic fate of KDG is the critical branch point between the two major pathways:

In the Phosphorylative Pathway (e.g., E. coli, A. vinelandii): KDG is phosphorylated by a specific kinase (2-keto-3-deoxy-D-galactonokinase) at the C6 position, forming 2-keto-3-deoxy-D-galactonate-6-phosphate. nih.govnih.gov This phosphorylated derivative is then cleaved by an aldolase to yield pyruvate and D-glyceraldehyde-3-phosphate, which are immediately available for central metabolism. nih.govnih.gov

In the Non-Phosphorylative Pathway (e.g., S. solfataricus): KDG is directly subjected to aldol cleavage by 2-keto-3-deoxygluconate (B102576) aldolase, yielding pyruvate and D-glyceraldehyde. researchgate.net This route requires additional enzymatic steps to convert D-glyceraldehyde into a phosphorylated glycolytic intermediate.

| Pathway | Key Enzyme Acting on KDG | Immediate Products | Typical Organisms |

|---|---|---|---|

| Phosphorylative (DeLey-Doudoroff) | 2-Keto-3-deoxy-D-galactonokinase | 2-Keto-3-deoxy-D-galactonate-6-phosphate | Escherichia coli, Azotobacter vinelandii, Mycobacteria |

| Non-Phosphorylative ED | 2-Keto-3-deoxygluconate aldolase | Pyruvic acid + D-Glyceraldehyde | Sulfolobus solfataricus (Archaea) |

Phosphorylated Sugar Acid Intermediates (e.g., 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid)

In the catabolism of D-Galactonic acid, particularly in bacteria, the pathway proceeds through phosphorylated intermediates. nih.gov A key phosphorylated sugar acid intermediate is 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid, also known as 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). nih.govnih.gov This molecule is central to a modified Entner-Doudoroff pathway that ultimately breaks down D-Galactonic acid into metabolites that can enter central metabolism. nih.gov

The formation of this intermediate begins after D-Galactonic acid is transported into the cell. The first step is a dehydration reaction catalyzed by D-galactonate dehydratase (DgoD), which converts D-Galactonic acid into 2-dehydro-3-deoxy-D-galactonate (also called 2-keto-3-deoxy-D-galactonate). nih.gov This product is then phosphorylated by the enzyme 2-dehydro-3-deoxygalactonate kinase (DgoK), also known as 2-oxo-3-deoxy-D-galactonokinase, utilizing ATP to yield 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid. researchgate.net

Once formed, 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid is cleaved by the aldolase 2-oxo-3-deoxy-6-phospho-D-galactonate aldolase (DgoA). nih.govresearchgate.net This cleavage reaction results in two central metabolic intermediates: pyruvate and D-glyceraldehyde-3-phosphate. nih.gov These products can then directly enter glycolysis and other core metabolic pathways for energy production and biosynthesis. The sequential action of these enzymes—a dehydratase, a kinase, and an aldolase—constitutes the catabolic route for D-Galactonic acid in organisms like Escherichia coli. nih.gov

The enzymes responsible for the formation and cleavage of this phosphorylated intermediate are encoded by the dgo operon in enteric bacteria. documentsdelivered.com This operon includes the genes dgoD (dehydratase), dgoK (kinase), and dgoA (aldolase), ensuring a coordinated expression of the proteins required for this metabolic sequence.

Metabolic Cross-Talk with Other Sugar Acid Pathways

The metabolic network of D-Galactonic acid exhibits significant cross-talk with other sugar acid pathways, stemming from shared intermediates, enzymatic interconversions, or common transcriptional regulation. nih.gov This interconnectivity allows microorganisms to adaptively utilize a variety of sugar acids derived from different environmental sources, such as plant pectin.

A primary example of this cross-talk involves the D-galacturonic acid catabolic pathway. D-galacturonic acid is the main component of pectin. nih.govwikipedia.org In some fungal pathways, D-galacturonic acid is converted to L-galactonic acid, which is then catabolized. nih.govaalto.fi The intermediate 2-keto-3-deoxy-galactonate (KDGal) is central to both the fungal D-galacturonate pathway and the bacterial DeLey-Doudoroff pathway for D-galactose catabolism. nih.gov While fungi typically produce the L-enantiomer of KDGal from D-galacturonate, bacteria can produce the D-enantiomer from D-galactose, highlighting how different pathways converge on a common type of intermediate. nih.gov

In bacteria like E. coli, the regulatory systems for different sugar acid pathways can overlap. The transcriptional regulator for the D-Galactonic acid operon, DgoR, is a member of the GntR/FadR family of regulators. nih.gov This family also controls the metabolism of other sugar acids, including D-gluconate, D-glucuronate, and D-glucarate. nih.gov This shared regulatory logic suggests a coordinated cellular response to the presence of various sugar acids. The catabolic pathways themselves can be linked; for instance, D-galactonate is structurally similar to D-gluconate, and their metabolic pathways share a similar sequence of dehydration, phosphorylation, and aldol cleavage, although catalyzed by specific enzymes. researchgate.net

The table below summarizes the key enzymes in the D-Galactonic acid catabolic pathway and their points of intersection with other metabolic routes.

Interactive Data Table: Enzymes of D-Galactonic Acid Metabolism and Pathway Cross-Talk

| Enzyme | Gene (E. coli) | Reaction Catalyzed | Metabolic Pathway Cross-Talk |

|---|---|---|---|

| D-galactonate dehydratase | dgoD | D-Galactonic acid → 2-dehydro-3-deoxy-D-galactonate + H₂O | Structurally similar to D-gluconate dehydratase in the Entner-Doudoroff pathway. researchgate.net |

| 2-dehydro-3-deoxygalactonate kinase | dgoK | 2-dehydro-3-deoxy-D-galactonate + ATP → 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid + ADP | Part of a phosphorolytic pathway common to the catabolism of several sugar acids. nih.gov |

| 2-oxo-3-deoxy-6-phospho-D-galactonate aldolase | dgoA | 2-Oxo-3-Deoxy-6-Phospho-D-Galactonic Acid → Pyruvate + D-glyceraldehyde-3-phosphate | The product, D-glyceraldehyde-3-phosphate, is a key intermediate in glycolysis and the pentose (B10789219) phosphate pathway. The enzyme is analogous to 2-oxo-3-deoxy-6-phospho-D-gluconate aldolase (KDPG aldolase). researchgate.net |

This metabolic integration ensures that D-Galactonic acid, whether sourced directly or derived from the breakdown of more complex carbohydrates like pectin, can be efficiently channeled into central metabolism. The regulatory and enzymatic links to pathways for D-gluconate, D-glucuronate, and D-galacturonic acid underscore a sophisticated network for carbohydrate utilization in microorganisms. nih.gov

Enzymatic Characterization and Regulatory Mechanisms in D Galactonic Acid Metabolism

Functional Characterization of Key Enzymes

D-galacturonic acid reductase (EC 1.1.1.365) catalyzes the reduction of D-galacturonate to L-galactonate. nih.gov This reaction is a crucial step in both the fungal pathway for D-galacturonate catabolism and a plant pathway for L-ascorbic acid (Vitamin C) synthesis. nih.gov

D-galacturonic acid reductase purified from Euglena gracilis has been characterized as a monomeric enzyme with a molecular mass of approximately 38-39 kDa. nih.govoup.com Analysis of its N-terminal amino acid sequence has revealed a close relationship to the malate (B86768) dehydrogenase families. nih.govoup.comtandfonline.comtandfonline.com This homology suggests a shared evolutionary ancestry and potentially similar structural motifs for substrate and cofactor binding.

D-GalAR exhibits notable activity towards uronic acids. The enzyme from Euglena gracilis effectively utilizes both D-galacturonic acid and D-glucuronic acid, suggesting a high catalytic efficiency for both substrates. nih.govtandfonline.com This broad specificity for uronic acids is also observed in the D-galacturonic acid reductase from the basidiomycete yeast Rhodosporidium toruloides, which displays similarly high activities on both D-galacturonic acid and D-glucuronic acid, with only minor activities on other monosaccharides. asm.org Likewise, the enzyme from the mold Hypocrea jecorina shows comparable Michaelis-Menten constants for both of these uronic acids. tandfonline.com Based on its substrate preferences, the Euglena D-galacturonic acid reductase is classified within the aldehyde reductase group of the aldo-keto reductase (AKR) superfamily, which are known to catalyze the reduction of a variety of aldehydes, including uronic acids. tandfonline.com

Kinetic analyses have been performed on D-GalAR from various organisms to determine its affinity for substrates and optimal operating conditions. The enzyme from Euglena gracilis operates optimally at a pH of 7.2. nih.govtandfonline.com It utilizes NADPH as a cofactor and cannot catalyze the reverse reaction using L-galactonic acid and NADP+. nih.govoup.com

The following table summarizes the Michaelis-Menten constants (Km) for the Euglena gracilis and Rhodosporidium toruloides enzymes.

| Organism | Substrate | Apparent Km | Vmax | Source |

|---|---|---|---|---|

| Euglena gracilis | D-Galacturonic Acid | 3.79 ± 0.5 mM | N/A | nih.gov |

| D-Glucuronic Acid | 4.67 ± 0.6 mM | N/A | nih.gov | |

| NADPH | 62.5 ± 4.5 µM | N/A | nih.gov | |

| Rhodosporidium toruloides | D-Galacturonic Acid | ~7 mM | 553 nkat/mg | asm.org |

D-galactonate dehydratase (EC 4.2.1.6) is another key enzyme in the catabolic pathway, responsible for the dehydration of D-galactonate. nih.gov In the fungal pathway, the subsequent intermediate is L-galactonate, which is acted upon by L-galactonate dehydratase. capes.gov.brresearchgate.net

The kinetic properties of D-galactonate dehydratase have been studied in several microorganisms. In the fungus Aspergillus terreus, the enzyme catalyzes a step in the D-galactonate nonphosphorolytic catabolic pathway. nih.govresearchgate.net It exhibits maximum activity at 40°C and a pH of 8.0. nih.govresearchgate.net The enzyme from Mycobacterium butyricum has an optimal pH range of 7.8 - 8.0 and is strictly specific for D-galactonate. nih.gov It requires Mg²⁺ or Mn²⁺ for its activity. nih.gov The dehydratase from Aspergillus terreus also shows a requirement for magnesium cations. nih.govresearchgate.net

The apparent Michaelis-Menten constants (Km) for D-galactonate are presented in the table below.

| Organism | Substrate | Apparent Km | Source |

|---|---|---|---|

| Aspergillus terreus | D-Galactonate | 8.33 mM | nih.govresearchgate.net |

| Mycobacterium butyricum | D-Galactonate | 1 mM | nih.gov |

| Rhodosporidium toruloides (L-galactonate dehydratase) | L-Galactonate | 5.8 mM | asm.org |

D-Galactonate Dehydratase

Requirement for Metal Cations (e.g., Mg2+) in Catalytic Activity

The catalytic activity of key enzymes in the D-galactonic acid metabolic pathway is notably dependent on the presence of divalent metal cations. A prime example is D-galactonate dehydratase, an enzyme that catalyzes the conversion of D-galactonate to 2-keto-3-deoxy-D-galactonate. Research on this enzyme from various fungal and bacterial sources has consistently demonstrated a requirement for metal ions for its function.

In the fungus Aspergillus terreus, D-galactonate dehydratase activity is significantly influenced by magnesium ions (Mg²⁺). researchgate.netcornell.edunih.govafricaresearchconnects.com Studies using crude cell-free extracts showed that the presence of Mg²⁺ in the reaction mixture, at an initial concentration of 10⁻² M, greatly enhances the enzyme's affinity for its substrate, D-galactonate. researchgate.netcornell.edunih.govafricaresearchconnects.com In fact, no discernible enzyme activity could be detected in dialyzed extracts in the absence of magnesium cations, underscoring its essential role. researchgate.netcornell.edunih.govafricaresearchconnects.com Similarly, research on Aspergillus niger has confirmed that D-galactonate dehydratase requires Mg²⁺ or manganese ions (Mn²⁺) for its activity. researchgate.net Conversely, ions such as zinc (Zn²⁺) and mercury (Hg²⁺) have been shown to cause complete inhibition of the enzyme's activity. researchgate.net

This metal dependency is not limited to fungi. The D-galactonate dehydratase purified from Mycobacterium butyricum also requires either Mg²⁺ or Mn²⁺ for its catalytic function. researchgate.netnih.gov In the archaeon Saccharolobus solfataricus (formerly Sulfolobus solfataricus), the D-gluconate/D-galactonate dehydratase is activated by several bivalent metal ions, including Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺. portlandpress.comuniprot.org Metal analysis of the purified protein from this organism revealed the presence of one cobalt (Co²⁺) ion per enzyme monomer. portlandpress.com

Impact of pH and Temperature on Enzyme Stability and Activity

The catalytic efficiency and structural stability of enzymes involved in D-galactonic acid metabolism are profoundly influenced by environmental factors such as pH and temperature.

D-galactonate dehydratase , a central enzyme in this pathway, exhibits distinct optimal conditions depending on its microbial source.

In Aspergillus terreus and Aspergillus niger , the enzyme shows maximum activity at a pH of 8.0 and a temperature of 40°C. researchgate.netcornell.edunih.govresearchgate.net The thermal stability of the A. niger enzyme is maintained at 40°C for 60 minutes. However, its activity diminishes significantly at higher temperatures, with losses of approximately 41%, 80%, and 90% after being exposed to 50°C, 60°C, and 70°C, respectively, for one hour. researchgate.netresearchgate.net

In Mycobacterium butyricum , the dehydratase reaction is optimal within a narrower, slightly alkaline pH range of 7.8 to 8.0. nih.gov This enzyme is noted for being heat-resistant. nih.gov

In the thermophilic archaeon Saccharolobus solfataricus , the D-gluconate/D-galactonate dehydratase functions under more extreme conditions, with a broad optimal pH range between 6.5 and 7.5 and a high optimal temperature between 80°C and 100°C. portlandpress.comuniprot.org It also displays significant thermostability, with a half-life of 40 minutes at 100°C. portlandpress.com

The subsequent enzyme in the pathway, 2-keto-3-deoxy-D-galactonate (KDGal) aldolase (B8822740) , also has specific operational parameters. In A. terreus and A. niger, this enzyme functions optimally at a pH of 7.5 and a temperature of 50°C. researchgate.netcornell.edunih.govresearchgate.net

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| D-galactonate dehydratase | Aspergillus terreus | 8.0 | 40 |

| D-galactonate dehydratase | Aspergillus niger | 8.0 | 40 |

| D-galactonate dehydratase | Mycobacterium butyricum | 7.8 - 8.0 | Not specified |

| D-gluconate/D-galactonate dehydratase | Saccharolobus solfataricus | 6.5 - 7.5 | 80 - 100 |

| 2-keto-3-deoxy-D-galactonate aldolase | Aspergillus terreus | 7.5 | 50 |

| 2-keto-3-deoxy-D-galactonate aldolase | Aspergillus niger | 7.5 | 50 |

Aldonolactonase Enzymes in Lactone Hydrolysis

Aldonolactonases (ALase) are enzymes that catalyze the interconversion between aldonic acids and their corresponding lactones. While some aldonolactonases are involved in the hydrolysis of lactones, others catalyze the reverse reaction, lactonization. In the context of pathways related to D-galactonic acid, aldonolactonases play a crucial role, particularly in the biosynthesis of L-ascorbic acid (Vitamin C) where D-galacturonic acid is a precursor.

In this pathway, D-galacturonic acid is converted to L-galactonic acid. nih.gov Subsequently, an aldonolactonase catalyzes the lactonization of L-galactonic acid to form L-galactono-1,4-lactone, the direct precursor to L-ascorbic acid. nih.govfrontiersin.orgoup.com For instance, a recombinant aldonolactonase from Euglena gracilis (rEgALase) specifically catalyzes the conversion of D-galactonic acid to its γ-lactone form. This reaction is NADPH-dependent and shows optimal activity at pH 8.0 and 40°C. Similarly, an unspecific aldonolactonase from the animal L-ascorbic acid pathway, encoded by the smp30 gene, can also catalyze the lactonization of L-galactonic acid. nih.gov While these examples focus on lactonization, the reversible nature of the reaction implies a role for these enzymes in the hydrolysis of the lactone back to the acid under appropriate physiological conditions, thereby regulating the equilibrium between the two forms.

β-Galactosidase Inhibition by D-Galactonic Acid Lactone Derivatives

The lactone form of D-galactonic acid, specifically D-galactono-1,4-lactone, is a well-documented and potent inhibitor of β-galactosidase enzymes from a wide variety of biological sources. researchgate.netevitachem.com This inhibition is a critical tool in biochemical studies for understanding enzyme mechanisms and carbohydrate metabolism. evitachem.com

D-galactono-1,4-lactone acts as a competitive inhibitor of β-galactosidase. researchgate.netnih.govoup.comnih.gov This mechanism arises from the significant structural similarity between the lactone and the natural substrate of the enzyme. evitachem.com The lactone binds to the active site of β-galactosidase, the same site where the normal substrate would bind. evitachem.com By occupying the active site, the inhibitor prevents the substrate from binding, thus blocking the enzymatic hydrolysis of β-galactosides into monosaccharides. evitachem.com This competitive binding has been demonstrated for β-galactosidases from diverse sources, including radish seeds, bovine liver, and various microorganisms. researchgate.netnih.govoup.comnih.gov

The potency of an inhibitor is quantified by its inhibition constant (Ki), with lower values indicating tighter binding and more effective inhibition. The Ki value for the competitive inhibition of β-galactosidase by D-galactono-1,4-lactone has been determined for enzymes from different organisms. For the β-galactosidase isolated from bovine liver, D-galactono-1,4-lactone was found to be a competitive inhibitor with a Ki value of 0.8 mM. nih.gov It is important to note that while D-galactono-1,4-lactone is the predominant form in solution, some studies suggest that the D-galactono-1,5-lactone form, which is present in much smaller quantities, may be the actual inhibitory species, binding with a very high affinity. science.govwhitman.edu

| Enzyme Source | Inhibitor | Ki Value (mM) | Reference |

|---|---|---|---|

| Bovine Liver | D-galactono-1,4-lactone | 0.8 | nih.gov |

The powerful inhibitory effect of D-galactono-1,4-lactone is attributed to its ability to act as a transition-state analog. evitachem.comacademie-sciences.fr During the hydrolysis of a β-galactoside substrate, the enzyme stabilizes a transient, high-energy intermediate state that is thought to have a planar, oxocarbenium ion-like character at the C1 position of the galactose ring. academie-sciences.fr The structure of D-galactono-1,4-lactone, with its trigonal C1 carbon within the lactone ring, closely mimics this planar transition state. academie-sciences.fr Because the enzyme's active site is exquisitely shaped to bind and stabilize the transition state more tightly than the ground-state substrate, the lactone analog binds with very high affinity. evitachem.comacademie-sciences.fr This tight binding effectively sequesters the enzyme, preventing it from catalyzing its normal reaction. evitachem.com

Transcriptional and Post-Translational Regulation of D-Galactonic Acid Metabolism

The breakdown of D-galactonic acid is a tightly controlled process, governed by a sophisticated network of regulatory mechanisms at both the transcriptional and post-translational levels. These systems ensure that the enzymes required for D-galactonic acid catabolism are produced only when needed, optimizing cellular resources and responding to environmental cues.

Genetic Regulatory Elements and Operon Structures

In many bacteria, the genes responsible for D-galactonic acid metabolism are organized into operons, allowing for coordinated expression. A well-studied example is the dgo operon in Escherichia coli. researchgate.netnih.govresearchgate.net This operon includes the genes dgoR, dgoK, dgoA, dgoD, and dgoT, which encode the transcriptional repressor, galactonate kinase, 2-keto-3-deoxy-L-galactonate aldolase, altronate dehydratase, and a D-galactonate transporter, respectively. researchgate.netuniprot.org The expression of these genes is controlled by a single D-galactonate-inducible promoter located upstream of the dgoR gene. nih.govnih.gov This promoter region contains specific DNA sequences, known as operators, which are binding sites for regulatory proteins. researchgate.netnih.govuniprot.org

In the phytopathogenic fungus Botrytis cinerea, the genes involved in the D-galacturonic acid catabolic pathway, which leads to intermediates that can enter D-galactonic acid metabolism, are also co-regulated. wur.nl While not a classical bacterial operon, the co-expression of these genes suggests a coordinated regulatory network. wur.nlnih.gov Analysis of the promoter regions of these genes has identified conserved motifs, such as the GalA Responsive Element (GARE), that are crucial for their transcriptional activation in response to D-galacturonic acid. nih.gov

Transcriptional Regulators (e.g., DgoR in Escherichia coli, BcGalAR in Botrytis cinerea)

The expression of D-galactonic acid catabolic genes is controlled by specific transcriptional regulator proteins. These proteins bind to the regulatory regions of the DNA to either block or activate transcription.

In Escherichia coli, the key transcriptional regulator is DgoR. researchgate.netnih.govresearchgate.net DgoR belongs to the GntR/FadR family of transcriptional repressors. researchgate.netfrontiersin.org It functions to negatively regulate the dgo operon. researchgate.netnih.gov In the absence of D-galactonic acid, DgoR binds to the operator regions within the dgo promoter, preventing the transcription of the catabolic genes. researchgate.netnih.govuniprot.org

In the fungus Botrytis cinerea, a different transcriptional activator, BcGalAR, governs the D-galacturonic acid catabolic pathway. wur.nl This protein is a Zn2Cys6 transcription factor. frontiersin.org Unlike the repressor activity of DgoR, BcGalAR acts as an activator, required for the induction of the genes necessary for D-galacturonic acid utilization. wur.nlnih.gov

Transcriptional regulators like DgoR exhibit high specificity for their DNA binding sites. DgoR binds to two closely spaced inverted repeats that overlap with the dgo promoter in E. coli. researchgate.netnih.govuniprot.org The DgoR protein has a distinct structure with an N-terminal winged helix-turn-helix (wHTH) DNA-binding domain and a C-terminal effector-binding and oligomerization (E-O) domain. uniprot.orgresearchgate.net

The binding of a specific molecule, known as an effector, can induce a conformational change in the regulator protein, altering its ability to bind to DNA. nih.govnih.govoup.com For DgoR, the effector molecule is D-galactonic acid itself. researchgate.netnih.govnih.gov When D-galactonic acid is present, it binds to the C-terminal domain of DgoR. uniprot.orgfrontiersin.org This binding event triggers a conformational change in the protein, which reduces its affinity for the operator DNA sequence. nih.govuniprot.org This allosteric regulation is a common mechanism for controlling gene expression in response to the availability of specific substrates. acs.org

The primary role of these transcriptional regulators is to switch the D-galactonic acid catabolic genes on or off.

DgoR in Escherichia coli acts as a repressor. nih.govresearchgate.net In the absence of D-galactonic acid, DgoR is bound to the dgo operator, and the genes for D-galactonic acid metabolism are repressed, or turned off. researchgate.netuniprot.org When D-galactonic acid becomes available and enters the cell, it binds to DgoR. researchgate.netnih.gov This binding causes DgoR to release from the DNA, thereby derepressing the operon and allowing for the transcription of the dgo genes. nih.govuniprot.org This leads to the synthesis of the enzymes needed to metabolize D-galactonic acid. Deletion of the dgoR gene leads to the constitutive expression of the other dgo genes and faster growth on D-galactonate. nih.govasm.org

BcGalAR in Botrytis cinerea , in contrast, is a transcriptional activator. wur.nl Its presence is required to turn on the expression of genes involved in the D-galacturonic acid pathway. wur.nlnih.gov Inactivation of BcGalAR prevents the induction of these genes, even when D-galacturonic acid is present. wur.nl This indicates that BcGalAR plays a positive regulatory role, essential for the fungus to utilize this sugar acid. wur.nl

Table 1: Comparison of Transcriptional Regulators

| Regulator | Organism | Family | Function | Effector |

|---|---|---|---|---|

| DgoR | Escherichia coli | GntR/FadR | Repressor | D-Galactonic acid |

| BcGalAR | Botrytis cinerea | Zn2Cys6 | Activator | D-Galacturonic acid |

Impact of Cellular Redox Status on Enzyme Activity (e.g., H2O2 activation)

Beyond transcriptional control, the activity of enzymes in the D-galactonic acid pathway can be directly modulated by the cellular environment. The redox state of the cell, for instance, can play a significant role. In the unicellular alga Euglena gracilis, D-galacturonic acid reductase, an enzyme in the ascorbate (B8700270) biosynthesis pathway that utilizes D-galacturonic acid, is activated by hydrogen peroxide (H₂O₂). tandfonline.com A 0.1 mM concentration of H₂O₂ was found to increase the enzyme's activity by 45.6%. tandfonline.com This suggests that under conditions of oxidative stress, which can lead to an increase in H₂O₂, the pathway for metabolizing D-galacturonic acid (in this case, for ascorbate synthesis) can be stimulated. tandfonline.com This provides a mechanism for the cell to rapidly respond to oxidative challenges by increasing the production of antioxidants.

Metabolic Engineering and Industrial Bioconversion Applications of D Galactonic Acid

Utilization of Sustainable Biomass Feedstocks for D-Galactonic Acid Synthesis

The economic viability and sustainability of D-Galactonic acid production are greatly enhanced by using low-cost, renewable biomass as a starting material.

Bioconversion of Pectin-Rich Residues (e.g., Sugar Beet Pulp, Citrus Peel)

Pectin-rich agricultural residues like sugar beet pulp and citrus peel are abundant and inexpensive raw materials. nih.govscispace.com Pectin's primary monomer is D-galacturonic acid. nih.govwikipedia.org Through metabolic engineering, microorganisms can be designed to convert these feedstocks into valuable chemicals. Specifically, engineered strains of filamentous fungi, such as Aspergillus niger, have been developed to convert D-galacturonic acid derived from pectin (B1162225) into L-galactonic acid, a stereoisomer of D-Galactonic acid. nih.govaalto.fid-nb.info In these processes, the gene for L-galactonate dehydratase is deleted, causing the accumulation of L-galactonic acid. nih.gov While this demonstrates the potential of pectin-rich waste, it is important to note that the direct product from D-galacturonic acid is L-galactonic acid, not D-Galactonic acid. aalto.fiescholarship.org

Consolidated Bioprocesses: Submerged vs. Solid State Fermentation

A consolidated bioprocess (CBP) combines enzyme production, substrate hydrolysis, and fermentation into a single step, which can significantly reduce costs. For the conversion of pectin-rich materials like orange peel into L-galactonic acid using engineered Aspergillus niger, both submerged fermentation (SmF) and solid-state fermentation (SSF) have been compared. aalto.fid-nb.inforesearchgate.net

Submerged Fermentation (SmF): This process occurs in a liquid medium.

Solid-State Fermentation (SSF): This involves the cultivation of microorganisms on a solid substrate with minimal free water.

In a direct comparison using orange peel as the substrate, the conversion of its D-galacturonic acid content to L-galactonic acid reached a yield of nearly 90%. d-nb.inforesearchgate.net The study found that while both methods were effective, the highest product yield, approaching 90% of the theoretical maximum, was achieved in solid-state fermentation. aalto.fi

Valorization of Marine Macroalgae Biomass

Marine macroalgae, or seaweed, represent a promising non-edible feedstock for producing D-Galactonic acid. Red macroalgae, such as Gelidium amansii, are rich in carbohydrates, particularly D-galactose. researchgate.netnih.gov A chemo-biological process has been developed where G. amansii is first treated with dilute acid to hydrolyze the biomass and release D-galactose. researchgate.netnih.gov The resulting hydrolysate is then fed into a microbial fermentation step. Using the biocatalyst Pseudomonas putida ATCC 47054, the D-galactose is efficiently oxidized to D-Galactonic acid. researchgate.net This process has achieved high titers, with a maximum of 55.30 g/L of D-Galactonic acid produced with a yield of 91.1%. researchgate.netnih.gov

D-Galactonic Acid as a Platform Chemical for Value-Added Products

D-Galactonic acid serves as a versatile platform chemical, meaning it can be used as a starting material for the synthesis of other valuable compounds. This valorization enhances the economic potential of the entire production chain.

One significant application is its oxidation to produce meso-galactaric acid (also known as mucic acid). Meso-galactaric acid is a dicarboxylic acid with industrial interest as a bio-based precursor for polymers like polyamides and polyesters. mdpi.com

Production of Mucic Acid (Galactaric Acid) and Related Dicarboxylic Acids

D-Galactonic acid serves as a direct precursor for the production of mucic acid, also known as galactaric acid. Mucic acid is a dicarboxylic acid with applications as a platform chemical for producing polymers like polyamides and as a substitute for terephthalic acid in polyesters.

The conversion can be achieved through chemical oxidation. This process typically involves treating D-galactonic acid with oxidizing agents such as nitric acid. Computational studies have detailed the energy profile for the oxidation of the hydroxymethylene group at the C-6 position of D-galactonic acid to the corresponding aldehyde, a key step in its conversion to mucic acid. researchgate.net

Biotechnological routes have also been developed, primarily starting from D-galacturonic acid. Microorganisms like Aspergillus niger and marine fungi have been engineered to produce mucic acid. nih.govresearchgate.net The strategy involves introducing a bacterial uronate dehydrogenase (UDH) which oxidizes D-galacturonic acid to galactaro-1,4-lactone. nih.gov This lactone then spontaneously hydrolyzes to form mucic acid. To maximize yield, the endogenous pathways that would otherwise consume the substrate or product are deleted. nih.govmdpi.com For instance, in engineered marine Trichoderma species, this approach has led to the production of 25 g/L of mucic acid from D-galacturonic acid. researchgate.net

Role in Biofuel Production Processes

D-Galactonic acid, as a sugar-derived chemical obtainable from biomass, is considered a potential feedstock for biofuels within the broader context of biorefineries. Marine macroalgae, which can be rich in galactose, are a promising source. The algae can be hydrolyzed to release D-galactose, which is then oxidized to D-galactonic acid by microorganisms like Pseudomonas putida. researchgate.net

While the direct, high-yield fermentation of D-galactonic acid to biofuels such as ethanol (B145695) or butanol is not yet a well-established industrial process, related pathways are common. Genetically modified bacteria have been successfully used to produce ethanol from pectin-rich biomass by fermenting the constituent sugars, including D-galacturonic acid. asm.orgresearchgate.net The parent sugar, D-galactose, is also readily fermentable. The use of cheese whey, which contains lactose (B1674315) that can be hydrolyzed to glucose and galactose, has been explored as a feedstock for producing biofuels and their precursors, including galactonic acid. mdpi.com However, further research is needed to develop efficient microbial strains and processes for the direct conversion of D-galactonic acid into advanced biofuels.

Application in Biodegradable Polymer Synthesis

D-Galactonic acid is a valuable renewable monomer for the synthesis of biodegradable polymers, contributing to the development of sustainable materials. Its derivatives have been successfully used to create novel polyamides and poly(ester-triazole)s.

Poly(ester-triazole)s: Hydrolytically degradable poly(ester-triazole)s have been synthesized from D-galactose as a renewable resource. rsc.orgrsc.org The synthesis starts with the oxidation of D-galactose to D-galactono-1,4-lactone, a direct derivative of D-galactonic acid. rsc.org This lactone is then converted into an α-azide-ω-alkynyl ester monomer. Polymerization of this monomer via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal polymerization yields high molecular weight poly(ester-triazole)s. rsc.orgrsc.org These polymers are stable at high temperatures and can be hydrolyzed under acidic or basic conditions, demonstrating their potential as degradable materials. rsc.orgrsc.orgconicet.gov.ar

| Polymerization Method | Weight-Average Molecular Weight (Mw) | Glass Transition Temperature (Tg) | Key Feature |

|---|---|---|---|

| Copper-Catalyzed (CuAAC) | 35–85 kDa | 90–100 °C | Regioselective formation of 1,4-disubstituted triazoles rsc.org |

| Thermal, Metal-Free | 35–85 kDa | 90–100 °C | Random distribution of 1,4- and 1,5-disubstituted triazoles rsc.org |

Polyamides: Stereoregular polyamides, analogous to nylons, have been synthesized using derivatives of 6-amino-6-deoxy-D-galactonic acid. tandfonline.comarkat-usa.org The synthesis begins with D-galactono-1,4-lactone, which is chemically modified in several steps to produce a conveniently substituted amino acid monomer. arkat-usa.org Polycondensation of this monomer results in a polyamide that is soluble in common organic solvents. arkat-usa.org The use of a carbohydrate-derived monomer like D-galactonic acid allows for the creation of chiral, polyhydroxylated polymers with potential applications as advanced biomedical materials. arkat-usa.orglookchem.com

D Galactonic Acid in Biological Systems: Physiological Roles and Pathological Implications

D-Galactonic Acid in Mammalian Metabolism and Disorders

D-Galactonic acid is a sugar acid that holds a significant position in mammalian physiology, primarily as an intermediate in the alternative metabolic pathway for galactose. While typically present at low levels, its concentration can have profound pathological consequences when the primary route of galactose metabolism is impaired.

In mammalian systems, the principal pathway for galactose metabolism is the Leloir pathway, which efficiently converts galactose to glucose-1-phosphate. frontiersin.org However, an alternative, non-phosphorylated pathway exists where D-galactose is oxidized to form D-galactono-1,4-lactone, which is then hydrolyzed to D-galactonic acid. This conversion is catalyzed by the enzyme galactose dehydrogenase. cbs.dknih.gov Under normal physiological conditions, this pathway is considered minor. researchgate.net However, its role becomes more prominent when the Leloir pathway is compromised. asm.org Studies have shown that D-galactonic acid can be detected in the plasma of healthy individuals following the consumption of galactose-containing beverages, indicating its formation even in the absence of metabolic disorders. cbs.dk

This alternative route of galactose metabolism eventually leads to the production of D-xylulose, which can then enter the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The initial step, the oxidation of galactose to galactonic acid, is a key branch point from the main Leloir pathway. nih.gov

Galactosemia is an inborn error of metabolism characterized by the inability to properly metabolize galactose due to deficiencies in enzymes of the Leloir pathway, most commonly galactose-1-phosphate uridylyltransferase (GALT). asm.org In individuals with galactosemia, the impairment of the Leloir pathway leads to the accumulation of galactose in the blood and tissues. This excess galactose is shunted into alternative metabolic routes, resulting in a significant increase in the production of metabolites such as galactitol and D-galactonic acid. researchgate.netasm.org

The accumulation of D-galactonic acid is a hallmark of galactosemia. nih.gov It is considered a metabotoxin, an endogenous metabolite that can cause adverse health effects at chronically high concentrations. nih.gov The toxic effects of elevated D-galactonic acid contribute to the pathophysiology of galactosemia. asm.org High levels of this organic acid are associated with a range of severe symptoms, particularly in untreated infants, including hepatomegaly (enlarged liver), cirrhosis, renal failure, cataracts, vomiting, seizures, lethargy, and brain damage. nih.gov

The measurement of D-galactonic acid levels has shown potential as a biomarker for the diagnosis and monitoring of metabolic disorders. Its significant elevation in the red blood cells and urine of patients with galactosemia makes it a useful indicator for this condition. asm.orgnih.gov Beyond galactosemia, elevated levels of D-galactonic acid have also been identified as a potential biomarker in other diseases. For instance, studies have noted increased levels of D-galactonic acid in patients with Chronic Myeloid Leukemia (CML), suggesting it may be linked to alterations in cancer cell metabolism. researchgate.net Furthermore, research into Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS) has identified decreased levels of gluconic and this compound in the cerebrospinal fluid, suggesting they could serve as novel biomarkers for this neurological disorder. semanticscholar.org

D-Galactonic acid can exist in a cyclic ester form known as D-galactonic acid-γ-lactone. cbs.dk This lactone has been investigated for its effects on cellular processes, including enzyme inhibition and cell signaling. Notably, D-galactonic acid-γ-lactone is a known inhibitor of the enzyme β-galactosidase. cbs.dk

Research has explored the interaction between D-galactonic acid-γ-lactone and the insulin-like growth factor II (IGF-II) signaling pathway. The IGF-II receptor also functions as the mannose-6-phosphate (B13060355) receptor, which is involved in the transport of lysosomal enzymes. One study demonstrated that while D-galactonic acid-γ-lactone inhibits the enzymatic activity of β-galactosidase, it does not interfere with the binding of IGF-II to the IGF-II/mannose-6-phosphate receptor. nih.gov This finding suggests a specific inhibitory action on the enzyme without directly altering the ligand-binding affinity of this particular growth factor receptor.

Elevated Levels and Toxic Effects in Galactosemia

D-Galactonic Acid in Microbial Ecology and Host Interactions

D-Galactonic acid plays a significant role in the metabolic interactions between gut microbiota and their hosts. For many enteric bacteria, this sugar acid represents a utilizable carbon and energy source, influencing their ability to colonize and thrive within the host environment. nih.govasm.org

The metabolism of D-galactonate in bacteria such as Escherichia coli occurs via a modified Entner-Doudoroff pathway. researchgate.net The genes encoding the necessary transporter and metabolic enzymes are organized in the dgo operon. nih.govresearchgate.net This operon includes genes for the D-galactonate transporter (DgoT), D-galactonate dehydratase (DgoD), 2-keto-3-deoxy-D-galactonate kinase (DgoK), and 2-keto-3-deoxy-D-galactonate-6-phosphate aldolase (B8822740) (DgoA). cbs.dk The expression of the dgo operon is negatively regulated by the transcriptional repressor DgoR; D-galactonate itself acts as an inducer, causing DgoR to detach from the DNA and allowing for the transcription of the metabolic genes. researchgate.netasm.org

The ability to utilize D-galactonate is crucial for the adaptation of E. coli in the mammalian gut. nih.govnih.gov Evolutionary studies have identified the dgo operon as a frequent target of mutations that enhance the fitness of E. coli in this environment. nih.gov For instance, mutations in the dgoR gene can lead to the constitutive expression of the dgo operon, giving the bacteria a competitive advantage in utilizing available D-galactonate. nih.govasm.org

Utilization as a Carbon Source by Diverse Microorganisms

D-galactonic acid, a sugar acid derived from D-galactose, serves as a viable carbon source for a wide array of microorganisms, including bacteria and fungi. researchgate.netnih.gov These organisms have evolved specific metabolic pathways to catabolize D-galactonic acid, enabling them to thrive in environments where this compound is present, such as decaying plant matter. researchgate.netgoogle.com

In many bacteria, including Escherichia coli, D-galactonic acid is metabolized through the De Ley-Doudoroff pathway. nih.gov This pathway involves a series of enzymatic reactions that convert D-galactonic acid into intermediates that can enter central metabolic pathways like glycolysis. nih.govresearchgate.net The key steps include the dehydration of D-galactonate to 2-oxo-3-deoxy-D-galactonate, which is then cleaved into pyruvate (B1213749) and D-glyceraldehyde. nih.gov The genes encoding the enzymes for this pathway are often organized in the dgo operon. nih.govnih.gov

Fungi, such as those from the genus Aspergillus, also utilize D-galactonic acid. google.comuu.nl The fungal catabolic pathway differs from the bacterial one and typically involves the reduction of D-galacturonic acid (a related sugar acid abundant in pectin) to L-galactonic acid, which is then further metabolized. researchgate.netresearchgate.net For instance, in the plant pathogenic fungus Botrytis cinerea, the catabolic pathway converts D-galacturonic acid into glycerol (B35011) through four enzymatic steps. wur.nl

The ability to utilize D-galactonic acid is not limited to a few species. Studies using Biolog EcoPlates, which assess microbial community metabolic capabilities, have shown that various soil and aquatic microbial communities can effectively utilize D-galactonic acid or its lactone form as a carbon source. aloki.huresearchgate.net

| Microorganism Type | Example Species/Genus | Metabolic Pathway | Key Intermediates |

| Bacteria | Escherichia coli | De Ley-Doudoroff Pathway | 2-oxo-3-deoxy-D-galactonic acid, Pyruvate, D-glyceraldehyde |

| Fungi | Aspergillus niger | Fungal D-galacturonate pathway | L-galactonic acid, L-glyceraldehyde, Pyruvate |

| Fungi | Botrytis cinerea | Fungal D-galacturonate pathway | L-galactonic acid, 2-keto-3-deoxy-L-galactonate |

Influence on Gut Microbiota Substrate Utilization and Composition

D-galactonic acid and its precursor, D-galacturonic acid (a primary component of pectin), can influence the composition and metabolic activity of the gut microbiota. researchgate.netnih.gov The breakdown of dietary fibers like pectin (B1162225) by certain gut bacteria releases these sugar acids, which can then be fermented by other members of the microbial community. nih.gov This process of cross-feeding is crucial for the stability and function of the gut ecosystem. glycoforum.gr.jp

Studies have shown that supplementation with substrates like galacto-oligosaccharides (GOS), which can be broken down into galactose and subsequently metabolized to this compound, leads to an increase in the abundance of beneficial bacteria like Bifidobacterium species. mdpi.com While direct studies on D-galactonic acid are less common, its role as an intermediate in the metabolism of more complex carbohydrates highlights its importance in gut microbial ecology. researchgate.netisciii.es

Role in Enteric Bacterial Colonization of Mammalian Hosts

The ability to metabolize D-galactonic acid is a significant factor in the successful colonization of the mammalian gut by enteric bacteria. nih.govnih.gov The gut environment is a competitive landscape where bacteria must efficiently utilize available nutrients. D-galactonic acid, derived from either dietary plant matter (pectin) or host-produced glycans, represents a valuable nutrient niche. researchgate.netnih.gov

Research on Escherichia coli has demonstrated the importance of the dgo operon, which governs D-galactonate metabolism, in gut colonization. nih.govresearchgate.net Studies have found that E. coli strains introduced into the mouse gut accumulate mutations in the dgoR gene, a repressor of the dgo operon. nih.govresearchgate.net These mutations lead to the constitutive expression of the D-galactonate metabolic pathway, suggesting a strong selective pressure for enhanced utilization of this sugar acid in the gut environment. nih.gov This indicates that the ability to efficiently metabolize D-galactonate provides a competitive advantage, facilitating the bacterium's ability to establish and maintain a population within the host. nih.govnih.gov The significance of this metabolic pathway is underscored by its prevalence among various enterobacterial strains, where it is implicated in host-bacterium interactions. researchgate.netnih.gov

D-Galactonic Acid in Plant Physiological Processes

Integration into L-Ascorbic Acid Biosynthesis Pathways in Plants

In plants, D-galactonic acid is a key intermediate in an alternative pathway for the biosynthesis of L-ascorbic acid (Vitamin C). frontiersin.org While the primary pathway proceeds via D-mannose and L-galactose, the D-galacturonic acid pathway provides a significant contribution, particularly in certain tissues and developmental stages, like ripening fruits. scielo.brnih.gov

This pathway begins with D-galacturonic acid, a major component of the plant cell wall polysaccharide pectin. oup.comresearchgate.net During processes like fruit ripening, pectin is broken down, releasing D-galacturonic acid. frontiersin.orgnih.gov This is then reduced to L-galactonic acid by the enzyme D-galacturonic acid reductase (GalUR). frontiersin.orgnih.govresearchgate.net Subsequently, L-galactonic acid is converted to L-galactono-1,4-lactone, which is the direct precursor to L-ascorbic acid. frontiersin.orgnih.govoup.com

Research has validated the importance of this pathway. For example:

Radiotracer studies in strawberries demonstrated the conversion of labeled D-galacturonic acid into L-ascorbic acid. nih.govoup.com

Overexpression of the strawberry gene for D-galacturonic acid reductase (GalUR) in Arabidopsis thaliana resulted in a two- to three-fold increase in the plant's Vitamin C content. nih.govresearchgate.net

Reduced pectin breakdown in transgenic strawberries correlated with lower L-ascorbic acid levels, further linking cell wall metabolism to Vitamin C synthesis. researchgate.net

| Precursor | Enzyme | Product | Final Product |

| D-Galacturonic Acid | D-galacturonic acid reductase (GalUR) | L-Galactonic Acid | L-Ascorbic Acid |

| L-Galactonic Acid | Aldonolactonase | L-galactono-1,4-lactone | L-Ascorbic Acid |

Involvement in Plant Cell Wall Degradation and Carbon Cycling

D-galactonic acid plays a crucial role at the interface of plant biology and microbial ecology, particularly in the context of carbon cycling. Plant cell walls are the most abundant source of organic carbon in the biosphere, with pectin being a significant polysaccharide component, especially in dicots. uu.nlwur.nl Pectin is rich in D-galacturonic acid. wur.nl

During the decomposition of plant material, saprotrophic and pathogenic microorganisms secrete a battery of cell wall-degrading enzymes, including pectinases. researchgate.netwur.nl These enzymes break down pectin, releasing D-galacturonic acid into the environment. researchgate.netwur.nl This released sugar acid then becomes an important carbon source for the microorganisms themselves, fueling their growth and further decomposition activities. researchgate.netresearchgate.net

For example, the plant pathogenic fungus Botrytis cinerea produces pectinases to degrade the host plant's cell wall and then utilizes the released D-galacturonic acid via its specific catabolic pathway. researchgate.netwur.nl Similarly, soil microorganisms show a capacity to utilize D-galacturonic acid, indicating its role as a key carbon substrate in terrestrial ecosystems. aloki.hu This process of pectin degradation and subsequent microbial utilization of its components, including the metabolic intermediate D-galactonic acid, is a fundamental step in the biological carbon cycle, ensuring the recycling of carbon fixed by plants back into the ecosystem. researchgate.netuu.nl In some aquatic plants, levels of D-galactonic acid have also been observed to increase under conditions of carbon limitation, suggesting a role in broader metabolic adjustments. frontiersin.org

Advanced Analytical Methodologies for D Galactonic Acid Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices and Fermentation Broths

Chromatography is the cornerstone for isolating D-Galactonic acid from intricate mixtures such as biological fluids (e.g., urine) and microbial fermentation broths. niscpr.res.in The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is purely quantitative or also qualitative.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like D-Galactonic acid. filab.fropenaccessjournals.com Its application is extensive due to its high accuracy, sensitivity, and adaptability to various sample types. filab.fr

A prominent HPLC-based method for sugar acid analysis is High-Performance Anion-Exchange Chromatography (HPAEC) , often coupled with Pulsed Amperometric Detection (PAD) . This combination is particularly effective for the simultaneous separation and quantification of D-Galactonic acid alongside other aldonic acids and their corresponding monosaccharides in fermentation products. researchgate.netmdpi.com The separation on an anion-exchange column, such as a CarboPac™ PA-10, is typically achieved using a sodium hydroxide (B78521) gradient elution. researchgate.net This method has demonstrated excellent linearity and recovery rates, making it robust for quantitative analysis in complex biorefinery samples. researchgate.net For instance, quantification often employs HPLC with refractive index detection or enzymatic assays.

| Parameter | Condition |

|---|---|

| Column | CarboPac™ PA-10 (250 mm × 2 mm) |

| Mobile Phase | NaOH solution gradient |

| Detection | Pulsed Amperometric Detection (PAD) |

| Linearity (R²) | ≥ 0.9993 |

| Spiked Recoveries | 93.92% to 104.15% |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a highly sensitive method for determining D-Galactonic acid levels, especially in biological samples like urine. nih.govnih.gov Since D-Galactonic acid is non-volatile, a crucial step of derivatization is required to convert it into a volatile and thermally stable compound suitable for GC analysis.